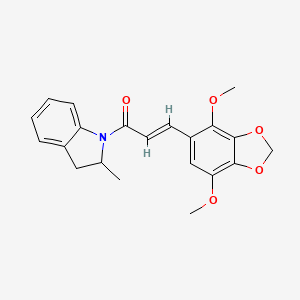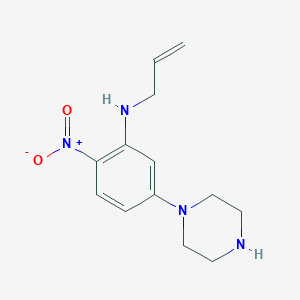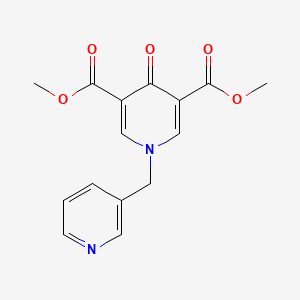![molecular formula C18H15F3N4O3 B11480890 N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11480890.png)
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide (let’s call it Compound X ) is a fascinating chemical entity Its complex structure combines an imidazolidinone core with a pyridine carboxamide moiety
Chemical Formula: CHFNO
Molecular Weight: 402.36 g/mol
Preparation Methods
Synthetic Routes: Compound X can be synthesized through several routes. One common method involves the condensation of 3,4-dimethylbenzoyl chloride with 2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-ylamine, followed by cyclization with pyridine-3-carboxylic acid. The reaction proceeds under carefully controlled conditions to yield Compound X.
Industrial Production: In industry, Compound X is produced on a larger scale using continuous-flow processes. These methods enhance efficiency and minimize waste.
Chemical Reactions Analysis
Reactivity: Compound X exhibits interesting reactivity due to its functional groups. It undergoes various reactions, including:
Oxidation: Oxidative processes can modify the imidazolidinone ring.
Reduction: Reduction of the carbonyl groups may lead to novel derivatives.
Substitution: Substituents on the phenyl ring can be replaced via nucleophilic substitution.
Oxidation: Oxone (potassium peroxymonosulfate), manganese dioxide (MnO)
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)
Substitution: Sodium hydroxide (NaOH), alkyl halides
Major Products: The oxidation of Compound X yields imidazolidinone derivatives, while reduction leads to amine-containing compounds. Substitution reactions result in various substituted pyridine derivatives.
Scientific Research Applications
Compound X finds applications across disciplines:
Chemistry: As a versatile building block for designing new molecules.
Biology: Investigating its interactions with enzymes and receptors.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in materials science and catalysis.
Mechanism of Action
Compound X’s mechanism of action involves binding to specific molecular targets. It modulates pathways related to inflammation, cell signaling, or metabolic processes. Further studies are ongoing to elucidate its precise effects.
Comparison with Similar Compounds
Compound X stands out due to its trifluoromethyl-substituted imidazolidinone core. Similar compounds include N,N′-di(pyridine-4-yl)pyridine-3,5-dicarboxamide and 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide .
Properties
Molecular Formula |
C18H15F3N4O3 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15F3N4O3/c1-10-5-6-13(8-11(10)2)25-15(27)17(18(19,20)21,24-16(25)28)23-14(26)12-4-3-7-22-9-12/h3-9H,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
UARDRXJJOMMLET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11480818.png)

![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480828.png)
![3-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B11480836.png)
![9-(4-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11480837.png)
![11-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11480838.png)
![3-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11480845.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-5-amine](/img/structure/B11480847.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11480849.png)

![1-{1-[(4-Chloro-3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-8-yl}ethanone](/img/structure/B11480885.png)
![1,1'-[(4,5,6-Trimethoxybenzene-1,3-diyl)disulfonyl]bis(4-phenylpiperazine)](/img/structure/B11480889.png)
